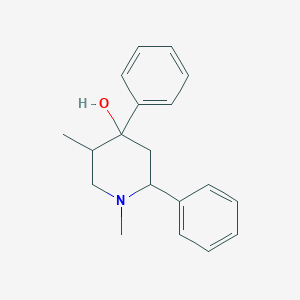![molecular formula C15H19NO B5478817 (2Z)-2-[(3-methylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5478817.png)
(2Z)-2-[(3-methylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[(3-methylphenyl)methylidene]-1-azabicyclo[222]octan-3-ol is a complex organic compound that features a bicyclic structure with a hydroxyl group and a methylidene group attached to the azabicyclo[222]octane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-methylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves the following steps:
Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations to introduce the nitrogen atom.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a nucleophilic substitution reaction or through the reduction of a carbonyl precursor.
Attachment of the Methylidene Group: The methylidene group can be introduced through a Wittig reaction or a similar olefination reaction, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(2Z)-2-[(3-methylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The methylidene group can be reduced to form a saturated alkyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alkyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2Z)-2-[(3-methylphenyl)methylidene]-1-azabicyclo[22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2Z)-2-[(3-methylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure may allow it to interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- (2Z)-2-[(3-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
- (2Z)-2-[(3-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
- (2Z)-2-[(3-bromophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Uniqueness
(2Z)-2-[(3-methylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
属性
IUPAC Name |
(2Z)-2-[(3-methylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-3-2-4-12(9-11)10-14-15(17)13-5-7-16(14)8-6-13/h2-4,9-10,13,15,17H,5-8H2,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFLGAHYWXRJBV-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
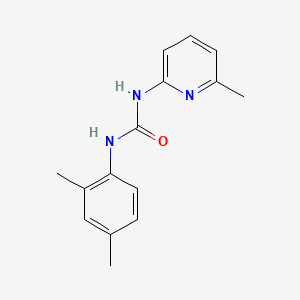
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5478747.png)
![N-methyl-N-(1,3-thiazol-2-ylmethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5478748.png)
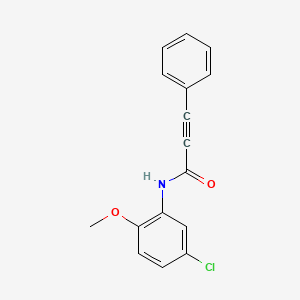

![3-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}methyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5478767.png)
![N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5478772.png)
![ethyl (2Z)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5478779.png)
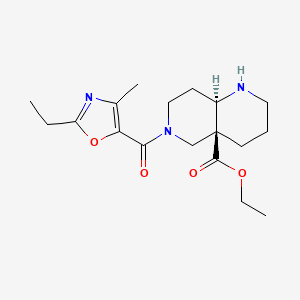
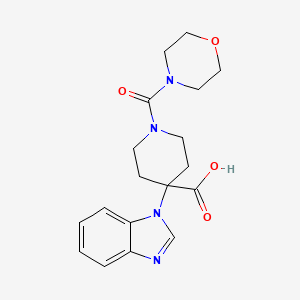
![N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5478791.png)
![7-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5478797.png)
![N-[1-(2,4-dimethylphenyl)propyl]-2-methylpropanamide](/img/structure/B5478827.png)
